N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine
Overview
Description
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is a useful research compound. Its molecular formula is C28H20BrN and its molecular weight is 450.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optoelectronic Applications
- The synthesis and exploration of derivatives related to N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine have been a subject of study for their potential in optoelectronic devices. Research has been conducted on the synthesis of such compounds and their biological activities, revealing their potential as trypanocide agents with relatively low acute toxicities. These studies have also investigated the inhibitory effects on the growth of Escherichia coli and their trypanocidal activities against Trypanosoma cruzi, highlighting their potential biomedical applications (Conti et al., 1996).
Chemical Properties and Synthesis Routes
- Investigations into the chemical properties and synthesis routes of biphenyl derivatives have led to the development of novel synthetic pathways. For instance, studies on the Stevens rearrangement of quaternary ammonium salts have provided insights into the synthesis of compounds with potential applications in materials science, demonstrating the versatility of these biphenyl derivatives in chemical synthesis (Chukhajian et al., 2020).
Biological and Pharmacological Activities
- The biological and pharmacological activities of derivatives have been a focus, with studies evaluating their in vitro toxicity and trypanocidal activities. Such research has provided valuable insights into the potential therapeutic applications of these compounds, especially in the context of infectious diseases like Chagas' disease (Oliveira et al., 1999; Pereira et al., 1998).
Material Science and Luminescence
- The exploration of biphenyl derivatives in material science, particularly in luminescence and electroluminescence, has led to the development of new compounds with promising properties for electronic and photonic applications. These studies have highlighted the potential of such compounds in the design and synthesis of materials with specific optical and electronic characteristics, opening new avenues for research in material science and engineering (Fu et al., 2009; Zhang et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrN/c29-24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVHXABZQYLTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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